molecular formula C9H7Cl4NO B12448723 2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide

2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B12448723
M. Wt: 287.0 g/mol
InChI Key: NPZNKDKBGQVCGW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trichloromethyl group and a chlorophenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular proteins, disrupting their normal functions and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike dicofol and DDT, which are primarily used as pesticides, this compound has broader applications in scientific research and industry .

Properties

Molecular Formula

C9H7Cl4NO

Molecular Weight

287.0 g/mol

IUPAC Name

2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C9H7Cl4NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15)

InChI Key

NPZNKDKBGQVCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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